molecular formula C9H12N4 B8275714 4,6-Diamino-2-propyl-nicotinonitrile

4,6-Diamino-2-propyl-nicotinonitrile

Cat. No. B8275714
M. Wt: 176.22 g/mol
InChI Key: GVZAMPXRYBIWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-propyl-nicotinonitrile is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Diamino-2-propyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diamino-2-propyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6-Diamino-2-propyl-nicotinonitrile

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

4,6-diamino-2-propylpyridine-3-carbonitrile

InChI

InChI=1S/C9H12N4/c1-2-3-8-6(5-10)7(11)4-9(12)13-8/h4H,2-3H2,1H3,(H4,11,12,13)

InChI Key

GVZAMPXRYBIWRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=N1)N)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 mg (0.023 mmol) of palladium(II)acetate, 213 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile, and 60 mg (0.20 mmol) of tri(o-tolyl)phosphine was added 0.5 mL of DMF. The flask was purged with N2 while stirring, then 5.0 mL of the n-propylzinc iodide solution was via syringe. The mixture was heated at 85° C. for 2.5 hours then cooled. The mixture was poured into a stirred mixture of 20 mL ethyl acetate and 20 mL water, filtered through diatomaceous earth. The filter cake was washed with ethyl acetate (2×5 mL), and the layers were separated. The organic layer was extracted with water (2×20 mL), and brine (1×20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to an oil. The oil was purified via silica gel chromatography, eluting with 75% ethyl acetate:hexanes to provide 23 mg (13%) of a white solid. 1H NMR (300 MHz, d6-DMSO) δ 6.17 (s, 2H), 6.09 (s, 2H), 5.52 (s, 1H), 2.50 (t, 2H, J=7.6 Hz), 1.62 (m, 2H), 0.90 (t, J=7.3 Hz, 3H); MS (ESI) m/e 177 (M+H)+, 175 (M−H)−.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
13%

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